Ethyl 4-amino-3-methylbenzoate
Overview
Description
Ethyl 4-amino-3-methylbenzoate is an organic compound with the molecular formula C₁₀H₁₃NO₂. It is an aromatic ester formed by the esterification of 4-amino-3-methylbenzoic acid with ethanol. This compound is characterized by a benzene ring with an amino group (NH₂) at the 4th position, a methyl group (CH₃) at the 3rd position, and an ethyl ester group (CH₂CH₃-COO-) linked to the carbonyl group (C=O) of the benzoic acid moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-3-methylbenzoate can be achieved through a multi-step process. One common method involves the ortho-alkylation of anilines. The procedure includes the following steps :
Formation of Ethyl 4-amino-3-(methylthiomethyl)benzoate:
Reduction to this compound:
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification of 4-amino-3-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-amino-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Ethyl 4-amino-3-methylbenzyl alcohol.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Ethyl 4-amino-3-methylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its use in drug development, particularly in the design of local anesthetics and other therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of ethyl 4-amino-3-methylbenzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it binds to the sodium ion channels on nerve membranes, reducing the passage of sodium ions and blocking nerve impulse conduction. This results in a loss of local sensation without affecting consciousness .
Comparison with Similar Compounds
Ethyl 4-amino-3-methylbenzoate can be compared with other similar compounds, such as:
Ethyl 3-amino-4-methylbenzoate: Similar structure but with different positioning of the amino and methyl groups.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-amino-2-methylbenzoate: Similar structure but with the methyl group at the 2nd position.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 4-amino-3-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)8-4-5-9(11)7(2)6-8/h4-6H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKRQDBAJXYXIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70300408 | |
Record name | ethyl 4-amino-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40800-65-5 | |
Record name | 40800-65-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136731 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-amino-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 40800-65-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Ethyl 4-amino-3-methylbenzoate?
A: this compound is an organic compound. Its molecular formula is C10H13NO2, and its molecular weight is 179.22 g/mol []. The asymmetric unit of the compound contains two molecules that form a dimer through N—H⋯N hydrogen bonds []. These dimers further connect via N—H⋯O intermolecular hydrogen bonds [].
Q2: Can you describe the synthesis of this compound?
A: this compound can be synthesized through the ortho-alkylation of Ethyl 4-aminobenzoate (Benzocaine) []. This process involves several steps, including the formation of an intermediate compound, Ethyl 4-amino-3-(methylthiomethyl)benzoate. The final product is obtained after a series of reactions, including halogenation, rearrangements, and reduction using a Raney nickel catalyst [].
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